Cbz Protection Delivers Superior Isolated Yield (94%) in Pyridazine Cycloaddition vs. Boc (90%) and Ac (68%) Protecting Groups
In a (4+2) cycloaddition between benzyloxyallene and α-halohydrazones bearing different N-protecting groups, the Cbz-protected substrate (2b) provided a 94% isolated yield of the 1,4,5,6-tetrahydropyridazine product, compared to 90% for the Boc-protected analog (2d) and 68% for the Ac-protected analog (2c) under identical conditions (K₂HPO₄, toluene, 40 °C, 16 h) [1]. The Cbz group thus offers a 4.4% absolute yield improvement over Boc and a 26% improvement over Ac in this pyridazine-forming transformation, reducing material loss in multi-step sequences.
| Evidence Dimension | Isolated yield of pyridazine cycloaddition product |
|---|---|
| Target Compound Data | 94% (Cbz-protected hydrazone 2b, entry 12) |
| Comparator Or Baseline | 90% (Boc-protected hydrazone 2d, entry 14); 68% (Ac-protected hydrazone 2c, entry 13) |
| Quantified Difference | Cbz vs. Boc: +4% absolute; Cbz vs. Ac: +26% absolute |
| Conditions | (4+2) cycloaddition: benzyloxyallene 1a (2.0 equiv), hydrazone 2 (0.2 mmol), K₂HPO₄ (2.0 equiv), toluene (2 mL), 40 °C, 16 h |
Why This Matters
A 26% yield gap between Cbz and Ac translates into substantially higher material throughput across multi-step routes, directly impacting procurement volume requirements and cost-per-gram of final product.
- [1] Wu, Q.; Shao, P.-L.; He, Y. Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4+2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. RSC Adv. 2019, 9, 21507–21512 (Table 1, entries 12–14). DOI: 10.1039/C9RA02712B. View Source
